molecular formula C10H14ClNO3S B8044053 1-(4-Chloroanilino)butane-1-sulfonic acid

1-(4-Chloroanilino)butane-1-sulfonic acid

Cat. No.: B8044053
M. Wt: 263.74 g/mol
InChI Key: XMOAPJRYYBWOEI-UHFFFAOYSA-N
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Description

The compound identified as “1-(4-Chloroanilino)butane-1-sulfonic acid” is a chemical entity with specific properties and applications

Preparation Methods

The preparation methods for “1-(4-Chloroanilino)butane-1-sulfonic acid” involve various synthetic routes and reaction conditions. Industrial production methods may include:

    Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of the compound.

    Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors or batch processes.

Chemical Reactions Analysis

The compound “1-(4-Chloroanilino)butane-1-sulfonic acid” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: Substitution reactions involve the replacement of one atom or group with another.

Mechanism of Action

The mechanism of action for “1-(4-Chloroanilino)butane-1-sulfonic acid” involves its interaction with specific molecular targets and pathways. This interaction may include binding to receptors, enzymes, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

“1-(4-Chloroanilino)butane-1-sulfonic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

Properties

IUPAC Name

1-(4-chloroanilino)butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S/c1-2-3-10(16(13,14)15)12-9-6-4-8(11)5-7-9/h4-7,10,12H,2-3H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOAPJRYYBWOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(NC1=CC=C(C=C1)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(NC1=CC=C(C=C1)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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